molecular formula C6H9NO2 B168939 1-Methylpiperidine-2,4-dione CAS No. 118263-97-1

1-Methylpiperidine-2,4-dione

Cat. No. B168939
Key on ui cas rn: 118263-97-1
M. Wt: 127.14 g/mol
InChI Key: FLHLLNQXQGRGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247418B2

Procedure details

Into a 50-mL round bottomed flask was added ethanol (4 mL) under argon, followed by sodium (0.121 g, 5.25 mmol). The mixture was stirred at room temperature for 15 min, during which a solution of ethyl 3-((3-ethoxy-3-oxopropyl)(methyl)amino)-3-oxopropanoate (1.17 g, 4.77 mmol) in ethanol (5 mL) was added. The resulting clear, colorless mixture was heated at 80° C. for 1 h, during which LC-MS indicated completion of reaction and a clean conversion to the desired ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate intermediate. Upon cooling to room temperature, the reaction was diluted with Et2O, resulting in the formation of a white precipitate (desired product). The white precipitate was collected via filtration, taken up in 5% aqueous HCl solution (8 mL), and refluxed for 1 h. The cooled mixture was extracted with CH2Cl2 (5×) and the combined organic extracts were dried (MgSO4), filtered, and concentrated in vacuo. Flash column chromatography (20% EtOAc/Hexanes to 100% EtOAc) afforded 1-methylpiperidine-2,4-dione as a viscous milky oil. [M+1]=128.1.
Quantity
0.121 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].C(OC(=O)[CH2:6][CH2:7][N:8]([CH3:17])[C:9](=[O:16])[CH2:10][C:11]([O:13]CC)=O)C.CN1CCC(=O)C(C(OCC)=O)C1=O>C(O)C.CCOCC>[CH3:17][N:8]1[CH2:7][CH2:6][C:11](=[O:13])[CH2:10][C:9]1=[O:16] |^1:0|

Inputs

Step One
Name
Quantity
0.121 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
1.17 g
Type
reactant
Smiles
C(C)OC(CCN(C(CC(=O)OCC)=O)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(C(CC1)=O)C(=O)OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC(CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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